molecular formula C13H17NO4 B558677 4-(Boc-aminomethyl)benzoic acid CAS No. 33233-67-9

4-(Boc-aminomethyl)benzoic acid

Cat. No.: B558677
CAS No.: 33233-67-9
M. Wt: 251,28 g/mole
InChI Key: LNKHBRDWRIIROP-UHFFFAOYSA-N
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Description

4-(Boc-aminomethyl)benzoic acid is an organic compound with the molecular formula C13H17NO4. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates. This compound is characterized by the presence of a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group attached to the para position.

Scientific Research Applications

4-(Boc-aminomethyl)benzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of peptide derivatives and other biologically active molecules.

    Medicine: It is employed in the development of drug candidates and intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as a chemical product. When handling it, appropriate personal protective equipment such as protective gloves, eyewear, and masks should be worn . Skin contact and inhalation of the powder should be avoided . If contact occurs, the area should be rinsed immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-aminomethyl)benzoic acid typically involves the protection of the amino group of 4-aminomethylbenzoic acid with a tert-butoxycarbonyl group. The reaction is carried out in the presence of a base such as sodium hydrogen carbonate and a solvent like tetrahydrofuran (THF). Di-tert-butyl dicarbonate is used as the Boc-protecting reagent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Boc-aminomethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

    Amide Formation: The carboxylic acid group can react with amines to form amides, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

    Amide Formation: DCC or N,N’-diisopropylcarbodiimide (DIC) are typical coupling reagents.

Major Products:

    Free Amine: Obtained after deprotection of the Boc group.

    Esters and Amides: Formed through esterification and amide formation reactions, respectively.

Mechanism of Action

The mechanism of action of 4-(Boc-aminomethyl)benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

  • 4-(Boc-aminomethyl)benzoic acid
  • tert-Butyl 3-aminobenzylcarbamate
  • tert-Butyl 3-(hydroxymethyl)benzylcarbamate
  • 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
  • (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid
  • 4-(N-Boc-Aminomethyl)aniline

Uniqueness: this compound is unique due to its specific structure, which combines a benzoic acid core with a Boc-protected amino group. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKHBRDWRIIROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357455
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33233-67-9
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)benzoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.00 g (13.2 mmol) of 4-(aminomethyl)benzoic acid suspended in water (20 ml) was mixed with 3.81 g (27.6 mmol) of potassium carbonate and then with 3.57 g (16.4 mmol) of di-tert-butyl bicarbonate under cooling with ice. The mixture was allowed to react at 40° C. for 2.5 hours and stirred at room temperature overnight. Then, water (7 ml) and 5.6 g of citric acid monohydrate were gradually added, and the precipitated solid was collected by filtration, washed with water and dried under reduced pressure to obtain the desired product (3.05 g, yield 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
[Compound]
Name
di-tert-butyl bicarbonate
Quantity
3.57 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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